4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile
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Overview
Description
4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is a fluorinated heterocyclic compound It is characterized by the presence of two difluoromethyl groups attached to a nicotinonitrile core, which also contains a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile typically involves the introduction of difluoromethyl groups into a nicotinonitrile framework. One common method involves the reaction of a suitable nicotinonitrile precursor with difluoromethylating agents under controlled conditions. For instance, the reaction of 1,1,5,5-tetrafluoroacetylacetone with cyanothioacetamide in the presence of a secondary amine catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.
Major Products Formed
Oxidation: Formation of 4,6-Bis(difluoromethyl)-2-oxonicotinonitrile.
Reduction: Formation of 4,6-Bis(difluoromethyl)-2-hydroxy-2-aminonicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4,6-Bis(difluoromethyl)-2-oxonicotinonitrile
Uniqueness
4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is unique due to the presence of both difluoromethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar fluorinated heterocycles.
Properties
IUPAC Name |
4,6-bis(difluoromethyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2O/c9-6(10)3-1-5(7(11)12)14-8(15)4(3)2-13/h1,6-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUKRVWIDJSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1C(F)F)C#N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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